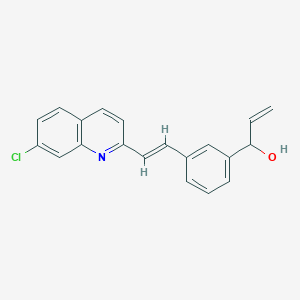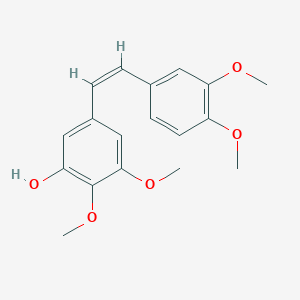
Combretastatin A5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Combretastatin A5 (CA5) is a natural compound that belongs to the stilbenoid family. It was first isolated from the bark of the Combretum caffrum tree and has been found to have potent anti-cancer properties. CA5 has been extensively studied in recent years for its potential use as a therapeutic agent in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Anti-Mitotic and Angiogenesis Inhibitor Properties
Combretastatins, including Combretastatin A5, are primarily recognized for their anti-mitotic activity. They are isolated from the bark of the South African tree Combretum caffrum and are potent in inhibiting tubulin polymerization. The most well-known compound in this class, Combretastatin A-4, along with its pro-drug form, has advanced into clinical trials for solid tumors treatment. These compounds are unique as they also function as angiogenesis inhibitors, which adds to their potential in treating diseases like diabetic retinopathy, a leading cause of blindness (Cirla & Mann, 2003).
Photoactivatable Properties for Cancer Treatment
The structural conformation of Combretastatin A4, a closely related compound to A5, significantly influences its potency. Research has led to the development of a photoactivatable version, azo-combretastatin A4. In vitro and in human cancer cells, this photoisomerized compound shows at least 200-fold more potency, making it a promising candidate for phototherapeutic applications and biomedical research (Engdahl et al., 2015).
Potential Effects and Nanoformulations
Combretastatins have been found to exhibit not only anti-tumor properties but also antioxidant, anti-inflammatory, and antimicrobial effects. The nano-based formulations of compounds like combretastatin A4 phosphate have several advantages, including improved water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, and fewer side effects. These aspects make them lead compounds in clinical applications (Karatoprak et al., 2020).
Pharmaceutical Design for Antimitotic Agents
The unique dual features of combretastatins, as antitubulin and antivascular agents, have drawn significant attention for the design of analogs as novel antitumor agents. The efforts to develop new classes of antimitotic agents based on combretastatin A-4 are indicative of the potential pharmaceutical applications of these compounds (Hsieh, Liou, & Mahindroo, 2005).
Optical Control of Microtubule Dynamics
Modifications to the chemical structure of combretastatin A-4 have led to the development of derivatives that allow optical control over microtubule dynamics. These derivatives can be activated or deactivated with low-intensity light, offering a method to spatially and temporally control microtubule dynamics, which is crucial in cell biology research and cancer chemotherapy (Castle & Odde, 2015).
Eigenschaften
CAS-Nummer |
117048-60-9 |
|---|---|
Produktname |
Combretastatin A5 |
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
5-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(10-16(15)21-2)5-6-13-9-14(19)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- |
InChI-Schlüssel |
IMUMNNFSYPVDEW-WAYWQWQTSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)OC |
Synonyme |
combretastatin A-5 combretastatin A-6 combretastatin A5 combretastatin A6 combretastatin, (E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



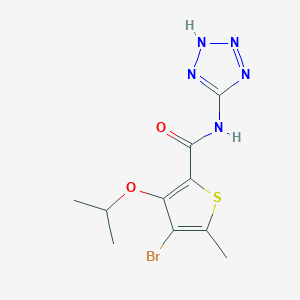
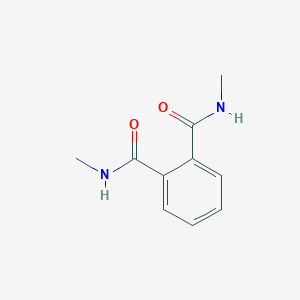
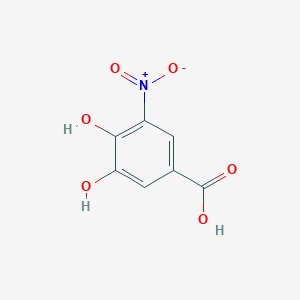
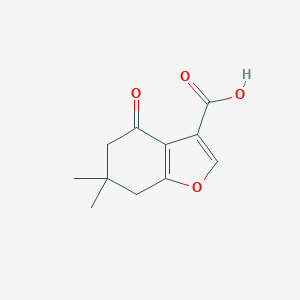
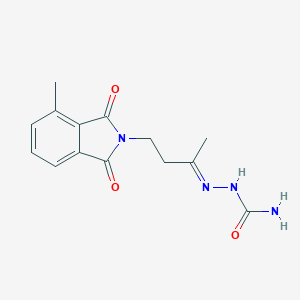
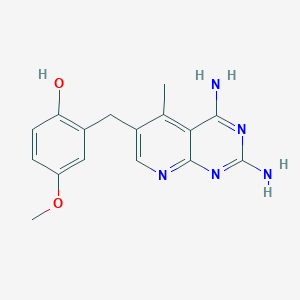
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
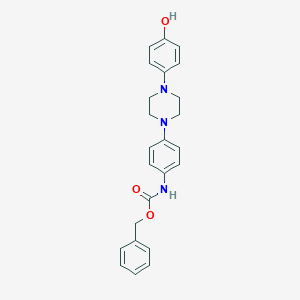
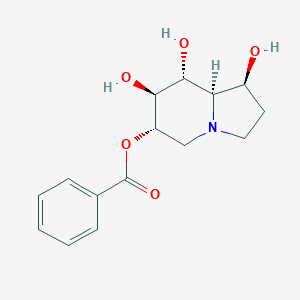
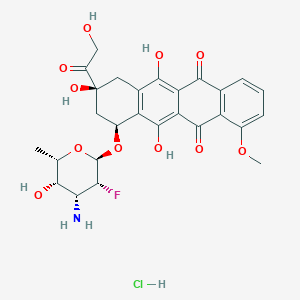


![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
